molecular formula C9H20Cl2N2O2 B2627845 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride CAS No. 2305252-51-9

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride

Cat. No. B2627845
CAS RN: 2305252-51-9
M. Wt: 259.17
InChI Key: KMCMHBWRYSYKCJ-UHFFFAOYSA-N
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Description

The compound “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride” is a chemical compound with the CAS Number: 2416243-74-6 . It has a molecular weight of 259.18 . The IUPAC name for this compound is 2-(3-(dimethylamino)piperidin-1-yl)acetic acid dihydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride”, is a significant area of research in modern organic chemistry . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .


Molecular Structure Analysis

The InChI code for “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride” is 1S/C9H18N2O2.2ClH/c1-10(2)8-4-3-5-11(6-8)7-9(12)13;;/h8H,3-7H2,1-2H3,(H,12,13);2*1H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex. They are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride” is a powder at room temperature .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Alkaloid Synthesis

Piperidine derivatives are also found in alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms . This makes “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride” useful in the synthesis of these complex molecules.

Biological Evaluation of Potential Drugs

The piperidine moiety, including “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride”, is often involved in the discovery and biological evaluation of potential drugs . This includes testing for pharmacological activity and determining the compound’s effect on biological systems .

Synthesis of Substituted Piperidines

“2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride” can be used in the synthesis of various substituted piperidines . These compounds have a wide range of applications in medicinal chemistry and drug design .

Synthesis of Spiropiperidines

Spiropiperidines are a type of compound where a piperidine ring is fused to another ring at one point . “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride” can be used in the synthesis of these types of compounds .

Synthesis of Piperidinones

Piperidinones are a type of compound where a piperidine ring contains a ketone functional group . “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride” can be used in the synthesis of these types of compounds .

Safety And Hazards

The compound “2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new synthesis methods and the discovery of new biological applications for piperidine derivatives is a promising area of future research .

properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-10(2)8-3-5-11(6-4-8)7-9(12)13;;/h8H,3-7H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCMHBWRYSYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride

CAS RN

2305252-51-9
Record name 2-[4-(dimethylamino)piperidin-1-yl]acetic acid dihydrochloride
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